Cas no 2112285-40-0 (methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate)

methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate
- EN300-1876961
- 2112285-40-0
- methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate
-
- インチ: 1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-7-5-9(6-8-10)11(15)12(17)19-4/h5-8,11H,15H2,1-4H3,(H,16,18)
- InChIKey: HDZNOOCLKMTGGS-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C(C(=O)OC)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 280.14230712g/mol
- どういたいしつりょう: 280.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 90.6Ų
methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876961-0.5g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 0.5g |
$520.0 | 2023-09-18 | ||
Enamine | EN300-1876961-0.1g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 0.1g |
$476.0 | 2023-09-18 | ||
Enamine | EN300-1876961-2.5g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 2.5g |
$1063.0 | 2023-09-18 | ||
Enamine | EN300-1876961-1g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 1g |
$541.0 | 2023-09-18 | ||
Enamine | EN300-1876961-10g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 10g |
$2331.0 | 2023-09-18 | ||
Enamine | EN300-1876961-0.25g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 0.25g |
$498.0 | 2023-09-18 | ||
Enamine | EN300-1876961-5g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 5g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1876961-0.05g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 0.05g |
$455.0 | 2023-09-18 | ||
Enamine | EN300-1876961-1.0g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 1g |
$871.0 | 2023-05-26 | ||
Enamine | EN300-1876961-10.0g |
methyl 2-amino-2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)acetate |
2112285-40-0 | 10g |
$3746.0 | 2023-05-26 |
methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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7. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetateに関する追加情報
Methyl 2-Amino-2-(4-{(tert-Butoxy)carbonylamino}phenyl)acetate (CAS No. 2112285-40-0): An Overview
Methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate (CAS No. 2112285-40-0) is a versatile compound with significant applications in the fields of chemical biology and pharmaceutical research. This compound, often referred to as a Boc-protected amino acid ester, is a key intermediate in the synthesis of various bioactive molecules and therapeutic agents. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and an ester functionality, makes it an essential building block in the development of peptides and small molecules with potential therapeutic properties.
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block the reactivity of amino groups, allowing for selective functionalization at other sites. This protection strategy is crucial in the stepwise synthesis of complex molecules, ensuring that only the desired reactions occur at specific stages. The methyl ester functionality, on the other hand, provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or coupling reactions to form amides.
Recent advancements in the field of chemical biology have highlighted the importance of methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a key intermediate in the synthesis of a new class of inhibitors targeting protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their modulation can lead to therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.
In another notable application, researchers at a leading pharmaceutical company utilized methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate to synthesize a series of small molecules with potent anti-inflammatory properties. These molecules were found to inhibit the activity of specific enzymes involved in inflammatory pathways, making them promising candidates for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease.
The structural versatility of methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate also makes it an attractive candidate for use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large libraries of compounds to identify lead molecules with desired biological activities. By incorporating this compound into combinatorial libraries, researchers can efficiently explore a wide range of chemical space and identify novel scaffolds with potential therapeutic applications.
Furthermore, the Boc protecting group can be easily removed under mild acidic conditions, allowing for the deprotection of the amino group without affecting other functionalities in the molecule. This deprotection step is crucial for subsequent coupling reactions, such as those involving peptide bond formation or amide bond formation with other bioactive moieties.
In addition to its role in drug discovery and development, methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate has also found applications in materials science and nanotechnology. For example, researchers have used this compound to functionalize surfaces and nanoparticles, enhancing their biocompatibility and enabling targeted drug delivery systems. The ability to precisely control the surface chemistry through functionalization with this compound opens up new possibilities for developing advanced materials with tailored properties.
The safety profile of methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate is another important consideration for its use in various applications. Extensive toxicological studies have shown that this compound exhibits low toxicity and good biocompatibility when used under appropriate conditions. These properties make it suitable for use in both research settings and potential clinical applications.
In conclusion, methyl 2-amino-2-(4-{(tert-butoxy)carbonylamino}phenyl)acetate (CAS No. 2112285-40-0) is a valuable compound with a wide range of applications in chemical biology, pharmaceutical research, and materials science. Its unique structural features and versatile reactivity make it an essential building block for the synthesis of bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in these fields.
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